Golotimod

Description

SCV-07 (g -D-glutamyl-L-tryptophan) is a novel synthetic dipeptide that acts broadly on the Toll-like receptor pathway. It has been shown to stimulate T-lymphocyte differentiation, macrocytic phagocytosis, and specific immune responses, and enhance IL-2 and INF-g production. Due to this preferential activation of Th1 cytokine production, SCV-07 may show utility in treatment of tuberculosis. It can be administered orally or subcutaneously. In independent studies, treatment of tuberculosis with SCV-07 improved clearance of mycobacteria, improved cavity healing, improvements in immune parameters and reduced symptoms (fever, weakness, sweating, dry cough, productive cough, dyspnea, chest pain, tachycardia) without any adverse local or general effects. SCV-07 has shown efficacy in treating various viral and bacterial infections.

This compound is an orally bioavailable synthetic peptide containing the amino acids D-glutamine and L-tryptophan connected by a gamma-glutamyl linkage with potential immunostimulating, antimicrobial and antineoplastic activities. Although the exact mechanism of action is unknown, this compound appears to inhibit the expression of STAT-3, reversing immunosuppression and stimulating an anti-tumor immune response. This agent may stimulate the production of T-lymphocytes, in particular the helper T (Th1) cells, activate macrophages, and increase levels of interleukin 2 and interferon gamma. STAT-3, a transcription factor upregulated in many cancer cell types, is involved in tumor cell growth and survival and immunosuppression.

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

a synthetic dipeptide that stimulates immune system activity

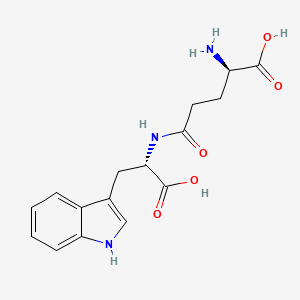

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-5-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O5/c17-11(15(21)22)5-6-14(20)19-13(16(23)24)7-9-8-18-12-4-2-1-3-10(9)12/h1-4,8,11,13,18H,5-7,17H2,(H,19,20)(H,21,22)(H,23,24)/t11-,13+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CATMPQFFVNKDEY-YPMHNXCESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)CC[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10177474 | |

| Record name | Golotimod | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10177474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

229305-39-9 | |

| Record name | D-γ-Glutamyl-L-tryptophan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=229305-39-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Golotimod [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0229305399 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Golotimod | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05475 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Golotimod | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10177474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GOLOTIMOD | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/637C487Y09 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

SCV-07: A Technical Overview of its Immunomodulatory Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

SCV-07, also known as Golotimod or γ-D-glutamyl-L-tryptophan, is a synthetic dipeptide with significant immunomodulatory and antimicrobial properties.[1][2] Extensive preclinical and clinical investigations have highlighted its potential in treating a range of conditions, including infectious diseases and cancer. The core mechanism of SCV-07 revolves around its ability to modulate the host immune response, primarily by stimulating a T-helper 1 (Th1) phenotype and inhibiting the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[2][3] This document provides an in-depth technical guide on the immunomodulatory properties of SCV-07, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action.

Core Immunomodulatory Mechanisms

SCV-07 exerts its effects through two primary, interconnected pathways:

-

Inhibition of STAT3 Signaling: SCV-07 has been shown to inhibit the phosphorylation of STAT3.[3] This is a critical mechanism as constitutive activation of STAT3 is a known driver of tumor cell proliferation, survival, and immune evasion.[2] The inhibition of STAT3 helps to reverse tumor-induced immunosuppression.[2] Evidence suggests that this inhibition is mediated through the activation of the protein tyrosine phosphatase SHP-2.[3]

-

Promotion of a Th1-type Immune Response: By modulating cytokine production, SCV-07 facilitates a shift from a Th2-dominant to a Th1-dominant immune response.[3] This is characterized by an increased production of Th1-associated cytokines such as Interferon-gamma (IFN-γ) and Interleukin-2 (IL-2), and a concurrent decrease in Th2-associated cytokines like Interleukin-4 (IL-4).[3] A robust Th1 response is crucial for effective cell-mediated immunity against intracellular pathogens and for anti-tumor activity.

Quantitative Data on Immunomodulatory Effects

The following tables summarize the quantitative data from various studies investigating the effects of SCV-07 on key immunological parameters.

Table 1: Effect of SCV-07 on Tumor Growth

| Animal Model | Cell Line | SCV-07 Dose | Treatment Duration | % Tumor Growth Inhibition | % Tumor Weight Inhibition | Reference |

| C57BL/6 Mice | B16 Melanoma | 1.0 mg/kg/day (s.c.) | 14 days | 16.5% | 23.5% | [1][4] |

| C57BL/6 Mice | B16 Melanoma | 5.0 mg/kg/day (s.c.) | 14 days | 30.2% | 30.8% | [1][4] |

Table 2: Effect of SCV-07 on STAT3 Signaling

| Assay Type | Cell Line/Model | SCV-07 Concentration/Dose | Effect | Reference |

| In vitro STAT3-responsive luciferase reporter assay | B16F0 Melanoma | Not specified | ~70-80% inhibition of luciferase expression | |

| In vivo analysis of phosphorylated STAT3 (p-STAT3) | B16 Melanoma mouse model | 5 mg/kg | Reduced p-STAT3 staining at the tumor site | |

| In vitro Western blot for tyrosine phosphorylated STAT3 (STAT3 PY) | Jurkat cells | Not specified | Significant inhibition of IL-10 and IFNα-induced STAT3 PY | [3] |

Table 3: Effect of SCV-07 on Cytokine Production

| Study Model | Cytokine | Effect | Reference |

| Murine Tuberculosis Model | IL-2 | Production restored to levels in uninfected animals | |

| Murine Tuberculosis Model | IFN-γ | Increased production by thymic and spleen cells; increased circulating serum levels | |

| Murine Tuberculosis Model | IL-4 | Decreased production in thymic and spleen cells and serum | |

| B16 Melanoma-bearing Mice | MCP-1 | Significantly decreased | [3] |

| B16 Melanoma-bearing Mice | IL-12p40 | Significantly decreased | [3] |

Key Experimental Protocols

Murine B16 Melanoma Model for In Vivo Efficacy Assessment

This protocol outlines the methodology used to evaluate the anti-tumor effects of SCV-07 in a murine melanoma model.[1][4]

-

Animal Model: C57BL/6 mice.

-

Tumor Cell Line: B16 melanoma cells.

-

Tumor Implantation: 1x10^6 B16 melanoma cells are implanted subcutaneously (s.c.) into the right axillary area of the mice.[1][4]

-

Treatment Groups:

-

Monitoring:

-

Endpoint Analysis:

In Vitro STAT3 Phosphorylation Assay (Western Blot)

This protocol describes a method to assess the inhibitory effect of SCV-07 on cytokine-induced STAT3 phosphorylation in a cell-based assay.[3]

-

Cell Line: Jurkat cells (human T lymphocyte cell line).

-

Stimulation: Cells are stimulated with either Interleukin-10 (IL-10) or Interferon-alpha (IFNα) to induce STAT3 phosphorylation.[3]

-

Treatment: Jurkat cells are pre-incubated with varying concentrations of SCV-07 prior to stimulation.

-

Lysis and Protein Quantification:

-

Following stimulation, cells are lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).

-

-

Western Blotting:

-

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for tyrosine-phosphorylated STAT3 (STAT3 PY).[3]

-

A primary antibody against total STAT3 is used as a loading control.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

-

Analysis: The intensity of the STAT3 PY band is quantified and normalized to the total STAT3 band to determine the extent of inhibition by SCV-07.

Macrophage Phagocytosis Assay

This protocol provides a framework for evaluating the effect of SCV-07 on macrophage phagocytic activity.

-

Macrophage Isolation and Culture:

-

Peritoneal macrophages are harvested from mice by peritoneal lavage with cold PBS.

-

The cells are washed, counted, and plated in a suitable culture dish.

-

Non-adherent cells are removed after a 2-4 hour incubation period, leaving a monolayer of adherent macrophages.

-

-

Treatment: Macrophages are incubated with different concentrations of SCV-07 for a specified period (e.g., 24 hours).

-

Phagocytosis Induction:

-

Fluorescently labeled particles (e.g., zymosan, latex beads, or apoptotic cells) are added to the macrophage cultures.

-

The cells are incubated for a period to allow for phagocytosis (e.g., 1-2 hours).

-

-

Quantification:

-

Microscopy: After washing to remove non-ingested particles, the cells are fixed and visualized under a fluorescence microscope. The number of ingested particles per macrophage can be counted.

-

Flow Cytometry: Macrophages are detached, and the fluorescence intensity of the cell population is measured by flow cytometry. An increase in fluorescence intensity indicates enhanced phagocytosis.

-

-

Analysis: The phagocytic index (percentage of phagocytosing macrophages) and the phagocytic capacity (number of ingested particles per macrophage) are calculated and compared between treated and untreated groups.

Signaling Pathways and Experimental Workflows

SCV-07 Signaling Pathway

The following diagram illustrates the proposed signaling pathway through which SCV-07 exerts its immunomodulatory effects.

Caption: Proposed signaling cascade of SCV-07 leading to STAT3 inhibition.

Experimental Workflow for In Vivo Anti-Tumor Efficacy

The diagram below outlines the general workflow for assessing the in vivo anti-tumor efficacy of SCV-07.

Caption: Workflow for evaluating SCV-07 anti-tumor efficacy in vivo.

Logical Relationship of SCV-07's Immunomodulatory Effects

This diagram illustrates the logical connections between the molecular actions of SCV-07 and its ultimate immunological outcomes.

Caption: Logical flow from molecular action to systemic effects of SCV-07.

Conclusion

SCV-07 is a promising immunomodulatory agent with a well-defined mechanism of action centered on the inhibition of STAT3 signaling and the promotion of a Th1-type immune response. The quantitative data from preclinical models demonstrate its efficacy in inhibiting tumor growth and modulating key cytokine pathways. The provided experimental protocols offer a foundation for further research and development of this compound. The signaling and workflow diagrams serve as visual aids to comprehend the complex interactions and experimental designs associated with SCV-07 research. This technical guide provides a comprehensive overview for scientists and professionals in the field of drug development, facilitating a deeper understanding of SCV-07's immunomodulatory properties and its therapeutic potential.

References

- 1. ascopubs.org [ascopubs.org]

- 2. This compound | C16H19N3O5 | CID 6992140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Identification of signaling pathways involved in the mechanism of action of the immunomodulatory peptide gamma-D-glutamyl-L-tryptophan. - ASCO [asco.org]

- 4. researchgate.net [researchgate.net]

The Role of Golotimod in Modulating the STAT3 Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling protein that plays a pivotal role in cell proliferation, survival, differentiation, and immunity.[1][2] Its aberrant activation is a hallmark of numerous cancers, contributing to tumor progression and immune evasion.[3][4][5] Golotimod (also known as SCV-07 or γ-D-glutamyl-L-tryptophan), a synthetic dipeptide, has emerged as a potential immunomodulatory and antineoplastic agent.[6] This technical guide provides an in-depth analysis of the mechanism by which this compound interacts with the STAT3 signaling pathway, supported by available data and detailed experimental protocols.

Introduction to this compound and the STAT3 Signaling Pathway

This compound is a synthetic dipeptide with potential immunostimulating and antineoplastic activities.[6] It is believed to exert its effects, in part, by modulating the immune system and inhibiting tumor growth.[6] Central to its mechanism of action is its interaction with the STAT3 signaling pathway.

The STAT3 protein is a latent cytoplasmic transcription factor that, upon activation, translocates to the nucleus to regulate the expression of genes involved in critical cellular processes.[1][2] The canonical activation of STAT3 is initiated by the binding of cytokines and growth factors to their respective receptors, leading to the activation of Janus kinases (JAKs).[7][8] JAKs then phosphorylate STAT3 at a critical tyrosine residue (Tyr705), prompting its dimerization, nuclear translocation, and DNA binding.[9][10] A secondary phosphorylation at Serine 727 (Ser727) is also important for maximal transcriptional activity.[9] Constitutive activation of STAT3 is a common feature in many cancers, promoting the expression of genes involved in cell survival, proliferation, and angiogenesis, while suppressing anti-tumor immunity.[3][4][5]

This compound's Mechanism of Action on the STAT3 Pathway

Available evidence indicates that this compound functions as an inhibitor of the STAT3 signaling pathway. Initial studies have shown that this compound can inhibit the transcriptional activity of STAT3 induced by cytokines. The proposed mechanism involves the activation of the protein tyrosine phosphatase SHP-2, which can dephosphorylate and thereby inactivate STAT3.

Inhibition of STAT3 Tyrosine Phosphorylation

An initial evaluation of this compound's effect on STAT3 signaling demonstrated its ability to inhibit cytokine-induced tyrosine phosphorylation of STAT3. In a study using Jurkat cells, a human T lymphocyte cell line, this compound was shown to significantly inhibit the phosphorylation of STAT3 at tyrosine residues (STAT3 PY) that was induced by both Interleukin-10 (IL-10) and Interferon-alpha (IFNα). This inhibitory effect suggests that this compound interferes with a key step in the activation of the STAT3 pathway.

Quantitative Data on this compound's Effect on STAT3 Signaling

| Cell Line | Stimulus | Effect of this compound on STAT3 Phosphorylation |

| Jurkat Cells | IL-10 | Significant Inhibition |

| Jurkat Cells | IFNα | Significant Inhibition |

Table 1: Summary of this compound's effect on cytokine-induced STAT3 phosphorylation.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound and the STAT3 signaling pathway. These protocols are based on standard laboratory practices and published research in the field.

Western Blot for Phosphorylated STAT3 (p-STAT3)

This protocol describes the detection of tyrosine-phosphorylated STAT3 in cell lysates, a key method to assess the inhibitory effect of this compound.

Materials:

-

Jurkat cells

-

This compound (SCV-07)

-

IL-10 or IFNα

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: Rabbit anti-phospho-STAT3 (Tyr705) and Rabbit anti-STAT3

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Culture Jurkat cells to the desired density. Pre-treat cells with varying concentrations of this compound for a specified time, followed by stimulation with IL-10 or IFNα for a short period (e.g., 15-30 minutes). Include untreated and vehicle-treated controls.

-

Cell Lysis: Harvest cells and lyse them on ice using lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with the primary antibody against p-STAT3 (Tyr705). After washing, incubate with the HRP-conjugated secondary antibody.

-

Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total STAT3 to confirm equal loading.

STAT3 Luciferase Reporter Assay

This assay measures the transcriptional activity of STAT3.

Materials:

-

HEK293T cells (or other suitable cell line)

-

STAT3-responsive luciferase reporter plasmid

-

Control reporter plasmid (e.g., Renilla luciferase)

-

Transfection reagent (e.g., Lipofectamine)

-

This compound

-

STAT3-activating stimulus (e.g., IL-6)

-

Dual-luciferase assay system

-

Luminometer

Procedure:

-

Transfection: Co-transfect cells with the STAT3 luciferase reporter plasmid and the control plasmid.

-

Treatment: After transfection, treat the cells with this compound for a defined period, followed by stimulation with a STAT3 activator like IL-6.

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

Visualizations

Signaling Pathway Diagram

Caption: this compound's proposed mechanism of STAT3 pathway inhibition.

Experimental Workflow Diagram

Caption: Workflow for Western blot analysis of p-STAT3.

Conclusion

This compound presents a promising therapeutic candidate with a mechanism of action that includes the inhibition of the STAT3 signaling pathway. By preventing the cytokine-induced tyrosine phosphorylation of STAT3, this compound can potentially disrupt the downstream effects of aberrant STAT3 activation, which are crucial for tumor growth and immune suppression. Further research, particularly studies that provide detailed quantitative data on its inhibitory activity, will be invaluable in fully elucidating its therapeutic potential and advancing its development for clinical applications. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the intricate relationship between this compound and the STAT3 signaling pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Stattic suppresses p‑STAT3 and induces cell death in T‑cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2.12. Dual-Luciferase Reporter Assay and Transfections [bio-protocol.org]

- 4. abeomics.com [abeomics.com]

- 5. pubcompare.ai [pubcompare.ai]

- 6. researchgate.net [researchgate.net]

- 7. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Exploring Novel Frontiers: Leveraging STAT3 Signaling for Advanced Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biocompare.com [biocompare.com]

- 10. Development of a STAT3 Reporter Prostate Cancer Cell Line for High Throughput Screening of STAT3 Activators and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Discovery and Synthesis of Golotimod (SCV-07)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Golotimod (formerly known as SCV-07) is a synthetic immunomodulatory dipeptide, chemically identified as gamma-D-glutamyl-L-tryptophan. Developed by SciClone Pharmaceuticals in collaboration with Verta Life Sciences, this compound has been investigated for its therapeutic potential in a range of conditions, including cancer, infectious diseases, and as a mitigator of chemotherapy-induced side effects. Its mechanism of action is centered on the potentiation of the host immune response, primarily through the stimulation of T-cell activity, enhancement of key cytokine production, and inhibition of the STAT3 signaling pathway. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and available data on this compound, intended for professionals in the field of drug development and immunology.

Discovery and Development

This compound (SCV-07) emerged from a series of investigations into immunomodulatory compounds. It was identified as a lead immunostimulant with potential applications in treating infectious diseases such as tuberculosis and hepatitis C virus (HCV) infection.[1][2] SciClone Pharmaceuticals and Verta co-developed the compound, advancing it into clinical trials to explore its efficacy and safety.[1][2] Preclinical studies suggested that this compound could inhibit the growth of various tumor cell lines in animal models, indicating a potential role in cancer therapy, not just as a supportive care agent for oral mucositis, but possibly as a direct anti-tumor agent.[3] A significant development in its clinical application was the demonstration of its oral bioavailability, with Phase 1 data showing that orally administered SCV-07 achieved comparable plasma concentrations to subcutaneous injections with low variability among subjects.[4]

Synthesis of this compound

The chemical synthesis of this compound (gamma-D-glutamyl-L-tryptophan) can be complex due to the presence of multiple reactive groups, the stereospecificity of the amino acid components (D-glutamine and L-tryptophan), and the atypical gamma-glutamyl linkage.[5] An efficient and stereospecific enzymatic synthesis method has been developed to overcome these challenges.

Enzymatic Synthesis Protocol

An effective method for synthesizing this compound utilizes bacterial gamma-glutamyltranspeptidase (GGT).[5][6] This enzyme catalyzes the transfer of the gamma-glutamyl group from a donor molecule, such as D-glutamine, to an acceptor, in this case, L-tryptophan.

Experimental Protocol: Enzymatic Synthesis of this compound

-

Materials:

-

D-glutamine (gamma-glutamyl donor)

-

L-tryptophan (gamma-glutamyl acceptor)

-

Bacterial gamma-glutamyltranspeptidase (GGT) from E. coli

-

Reaction buffer (e.g., pH 9.0-9.5)

-

Dowex 1x8 resin (for purification)

-

-

Procedure:

-

Prepare a reaction mixture with optimal concentrations of 50 mM D-glutamine and 50 mM L-tryptophan in the reaction buffer.

-

Add GGT to the mixture at a concentration of 0.2 U/ml.

-

Incubate the reaction mixture at 37°C for 5 hours.

-

Monitor the reaction progress. A conversion rate of approximately 66% can be achieved under these conditions, yielding about 33 mM of gamma-D-glutamyl-L-tryptophan.[5]

-

Purify the product using a Dowex 1x8 column to isolate this compound.[5]

-

-

Workflow Diagram:

Caption: Enzymatic synthesis of this compound.

Mechanism of Action

This compound exerts its therapeutic effects through a multi-faceted immunomodulatory mechanism. It enhances both innate and adaptive immune responses.

T-Cell Stimulation and Cytokine Production

A primary mechanism of this compound is the stimulation of T-lymphocytes. It promotes the activation and proliferation of T-cells, which are crucial for cell-mediated immunity against tumors and pathogens. This T-cell stimulation leads to an increased production of key Th1-type cytokines, including Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ). IL-2 is a critical growth factor for T-cells, while IFN-γ plays a vital role in activating macrophages and enhancing their phagocytic activity.

Inhibition of STAT3 Signaling

This compound has been shown to inhibit the expression and activation of Signal Transducer and Activator of Transcription 3 (STAT3). STAT3 is a transcription factor that, when constitutively activated in cancer cells, promotes tumor cell growth, survival, and immunosuppression. By inhibiting STAT3, this compound can reverse this immunosuppressive tumor microenvironment and stimulate an anti-tumor immune response.

Signaling Pathway Diagram

References

- 1. SCV-07 (SciClone Pharmaceuticals/Verta) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. biospace.com [biospace.com]

- 4. SciClone Pharmaceuticals, Inc.'s SCV-07 Demonstrates Oral Bioavailability - BioSpace [biospace.com]

- 5. Development of an efficient enzymatic production of gamma-D-glutamyl-L-tryptophan (SCV-07), a prospective medicine for tuberculosis, with bacterial gamma-glutamyltranspeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Use of bacterial gamma-glutamyltranspeptidase for enzymatic synthesis of gamma-D-glutamyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Golotimod: A Technical Overview of its Immunomodulatory Effects on IL-2 and IFN-gamma Cytokine Production

For Researchers, Scientists, and Drug Development Professionals

Abstract

Golotimod (also known as SCV-07) is a synthetic peptide with significant immunomodulatory properties. Its mechanism of action centers on the enhancement of the cellular immune response, primarily through the stimulation of T-cells. This technical guide provides an in-depth analysis of this compound's core function: the potentiation of key cytokines, Interleukin-2 (IL-2) and Interferon-gamma (IFN-gamma). This document consolidates available data on its mechanism, summarizes its effects on cytokine production, outlines representative experimental methodologies for its study, and visualizes the underlying biological pathways and workflows.

Introduction to this compound

This compound is an immunomodulatory agent designed to augment the body's immune response to malignancies and chronic infections.[1] Its primary therapeutic potential lies in its ability to modulate and stimulate specific components of the immune system, particularly T-lymphocytes (T-cells), which are critical players in cell-mediated immunity. By enhancing T-cell activation and proliferation, this compound effectively boosts the body's capacity to identify and eliminate pathogenic and cancerous cells.[1]

Core Mechanism of Action: T-Cell Stimulation

The fundamental mechanism of this compound involves direct interaction with T-cells. It binds to specific receptors on the T-cell surface, triggering a cascade of intracellular signaling events.[1] This process mimics a natural immune activation signal, leading to the enhanced proliferation and functional activity of these crucial immune cells. A direct consequence of this T-cell stimulation is the increased synthesis and secretion of key signaling molecules known as cytokines.[1]

Caption: this compound's signaling pathway in T-cells.

Effect on Interleukin-2 (IL-2) Production

Interleukin-2 is a cornerstone cytokine for T-cell biology, acting as a potent growth factor that drives the proliferation and differentiation of T-cells. This compound has been shown to significantly boost the production of IL-2.[1] By increasing ambient IL-2 levels, this compound promotes the expansion and sustained activity of T-cell populations, thereby amplifying the overall immune response.[1] This effect is critical for generating a robust and durable defense against targeted pathogens or tumors.

Effect on Interferon-gamma (IFN-gamma) Production

Interferon-gamma is a pleiotropic cytokine with powerful antiviral, immunoregulatory, and anti-tumor properties. A key function of IFN-gamma is the activation of macrophages, enhancing their ability to engulf and destroy pathogens.[1] Studies indicate that this compound treatment leads to a marked increase in IFN-gamma production.[1] This elevation in IFN-gamma contributes to a more robust and effective clearance of infectious agents and malignant cells by the innate immune system.

Quantitative Data Summary

While specific quantitative data from peer-reviewed publications on this compound is limited in the public domain, the consistent qualitative finding is a positive modulatory effect on IL-2 and IFN-gamma production. The table below summarizes these established effects.

| Cytokine | Target Cell | Effect of this compound | Functional Outcome | Reference |

| Interleukin-2 (IL-2) | T-Cells | Boosts Production | Promotes T-cell growth, proliferation, and activation. | [1] |

| Interferon-gamma (IFN-gamma) | T-Cells, NK Cells | Increases Production | Activates macrophages, enhances antigen presentation, and boosts pathogen clearance. | [1] |

Representative Experimental Protocols

Detailed experimental protocols for this compound are proprietary or not fully disclosed in available literature. However, a standard methodology for assessing the effect of an immunomodulatory peptide on cytokine production in vitro is outlined below. This represents a typical workflow for gathering the type of data summarized above.

Protocol: In Vitro Cytokine Stimulation Assay

-

Cell Culture:

-

Isolate human Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Culture the PBMCs in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Plate the cells in a 96-well plate at a density of 1 x 10^6 cells/mL.

-

-

Stimulation:

-

Prepare stock solutions of this compound in a sterile, biocompatible solvent (e.g., DMSO or PBS).

-

Treat the PBMC cultures with varying concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM).

-

Include a vehicle control (solvent only) and a positive control (e.g., Phytohemagglutinin [PHA] for T-cell activation).

-

Incubate the plates for 24-48 hours at 37°C in a 5% CO2 incubator.

-

-

Sample Collection:

-

After incubation, centrifuge the plates to pellet the cells.

-

Carefully collect the supernatant, which contains the secreted cytokines.

-

-

Cytokine Quantification:

-

Use a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for human IL-2 and human IFN-gamma.

-

Follow the manufacturer's instructions to quantify the concentration of each cytokine in the collected supernatants.

-

Read the absorbance on a microplate reader and calculate cytokine concentrations based on a standard curve.

-

-

Data Analysis:

-

Compare the cytokine concentrations in the this compound-treated wells to the vehicle control to determine the dose-dependent effect of the peptide on IL-2 and IFN-gamma production.

-

Caption: Workflow for in-vitro cytokine analysis.

Conclusion and Therapeutic Implications

This compound demonstrates a clear and potent ability to upregulate the production of IL-2 and IFN-gamma by stimulating T-cells. This dual action enhances both the adaptive (T-cell proliferation via IL-2) and innate (macrophage activation via IFN-gamma) arms of the immune response. These immunomodulatory characteristics position this compound as a promising candidate for further research and development in the fields of oncology and infectious disease, where augmenting a patient's immune response is a critical therapeutic goal.[1]

References

Preclinical Profile of Golotimod: An Immunomodulatory Peptide in Oncology

A Technical Overview for Researchers and Drug Development Professionals

Executive Summary

Golotimod (formerly SCV-07), a synthetic dipeptide composed of gamma-D-glutamyl-L-tryptophan, has demonstrated potential as an immunomodulatory agent with anti-tumor activity in preclinical cancer models. This technical guide synthesizes the available data on its mechanism of action and preclinical efficacy. While specific quantitative data from pivotal studies remains limited in the public domain, this document provides a framework for understanding this compound's potential in oncology, detailing its known signaling pathways and outlining generalized experimental protocols relevant to its preclinical assessment.

Mechanism of Action: A Dual Approach to Cancer Therapy

This compound's anti-cancer effects are believed to be mediated through a dual mechanism involving direct immunomodulation and inhibition of key signaling pathways within cancer cells.

1.1. Immunomodulation:

This compound has been shown to stimulate T-lymphocyte differentiation and enhance the production of key cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ). This suggests a role in promoting a Th1-type immune response, which is critical for effective anti-tumor immunity. Furthermore, this compound is reported to have broad effects on the Toll-like receptor (TLR) pathway, a key component of the innate immune system.

1.2. STAT3 Signaling Inhibition:

A significant aspect of this compound's mechanism is its ability to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Constitutive activation of STAT3 is a common feature in many cancers, promoting tumor cell proliferation, survival, and angiogenesis while suppressing anti-tumor immunity. By inhibiting STAT3, this compound may directly impede tumor growth and create a more favorable tumor microenvironment for an effective immune response.

Figure 1: Dual mechanism of action of this compound.

Preclinical Efficacy in Cancer Models

A key preclinical study, presented at the 2011 American Society of Clinical Oncology (ASCO) Annual Meeting, demonstrated the anti-tumor activity of this compound in various xenograft models. While the complete dataset is not publicly available, a press release from SciClone Pharmaceuticals, Inc. highlighted the following findings:

-

Tumor Growth Inhibition: this compound successfully inhibited the growth of a variety of tumor cell lines in nude mice.[1]

-

Dose-Dependent Effect: The reduction in tumor growth was reported to be generally dose-dependent and statistically significant at higher doses.[1]

-

Cancer Models: The study utilized xenograft models of human head and neck cancer, human acute promyelocytic leukemia, human acute lymphoblastic leukemia, human melanoma, and murine T cell lymphoma.[1]

Table 1: Summary of Preclinical Anti-Tumor Activity of this compound (Qualitative)

| Cancer Model | Animal Model | Key Findings | Quantitative Data |

| Human Head and Neck Cancer | Nude Mice | Inhibition of tumor growth[1] | Not Publicly Available |

| Human Acute Promyelocytic Leukemia | Nude Mice | Inhibition of tumor growth[1] | Not Publicly Available |

| Human Acute Lymphoblastic Leukemia | Nude Mice | Inhibition of tumor growth[1] | Not Publicly Available |

| Human Melanoma | Nude Mice | Inhibition of tumor growth[1] | Not Publicly Available |

| Murine T cell Lymphoma | Nude Mice | Inhibition of tumor growth[1] | Not Publicly Available |

Experimental Protocols: A Generalized Framework

While the specific protocols from the pivotal preclinical studies are not available, a generalized methodology for assessing the anti-tumor efficacy of a compound like this compound in a xenograft model is provided below.

3.1. Cell Lines and Culture

-

Human cancer cell lines (e.g., head and neck, leukemia, melanoma) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

3.2. Animal Model

-

Immunocompromised mice (e.g., athymic nude mice), 6-8 weeks old, are used to prevent rejection of human tumor xenografts.

-

Animals are housed in a pathogen-free environment with access to food and water ad libitum.

3.3. Tumor Implantation and Measurement

-

A suspension of cancer cells (typically 1 x 10^6 to 1 x 10^7 cells in sterile PBS or Matrigel) is injected subcutaneously into the flank of each mouse.

-

Tumors are allowed to establish and reach a palpable size (e.g., 100-200 mm³).

-

Tumor volume is measured regularly (e.g., every two days) using calipers and calculated using the formula: Volume = (Length x Width²) / 2.

3.4. Treatment Regimen

-

Once tumors reach the desired size, mice are randomized into treatment and control groups.

-

This compound is administered at various doses (dose-ranging study) via a relevant route (e.g., subcutaneous or oral).

-

The control group receives a vehicle control.

-

Treatment is administered for a specified duration (e.g., daily for 21 days).

3.5. Efficacy Endpoints

-

Primary Endpoint: Tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.

-

Secondary Endpoints:

-

Body weight changes to monitor toxicity.

-

Survival analysis.

-

Immunohistochemical analysis of tumor tissue for biomarkers (e.g., Ki-67 for proliferation, CD31 for angiogenesis, p-STAT3 for target engagement).

-

Flow cytometric analysis of immune cells in tumors and spleens.

-

Cytokine profiling from plasma or tumor lysates.

-

Figure 2: Generalized workflow for a preclinical xenograft study.

Conclusion and Future Directions

The available preclinical data suggests that this compound is an immunomodulatory agent with anti-tumor properties, likely mediated through the stimulation of a Th1 immune response and the inhibition of STAT3 signaling. The findings from the 2011 ASCO presentation indicate its potential across a range of hematological and solid tumor types. However, a comprehensive understanding of its preclinical efficacy is hampered by the lack of publicly available quantitative data.

For drug development professionals, further investigation into the following areas would be crucial:

-

Dose-response relationships: Elucidating the optimal therapeutic window for anti-tumor activity versus potential toxicity.

-

Combination therapies: Evaluating the synergistic potential of this compound with checkpoint inhibitors, chemotherapy, and targeted therapies.

-

Biomarker discovery: Identifying predictive biomarkers to select patient populations most likely to respond to this compound treatment.

-

Detailed immunological profiling: A thorough characterization of the changes in the tumor microenvironment and systemic immunity following this compound administration.

The publication of detailed preclinical data is essential to fully assess the therapeutic potential of this compound and to guide its future clinical development in oncology.

References

Golotimod (SCV-07): A Technical Guide to its Immunomodulatory Mechanism and Therapeutic Potential in Chronic Infectious Diseases

For Researchers, Scientists, and Drug Development Professionals

Abstract

Golotimod (formerly known as SCV-07) is a synthetic dipeptide with immunomodulatory properties that has been investigated for its therapeutic potential in chronic infectious diseases and as an adjunct in cancer therapy. This document provides an in-depth technical overview of this compound, focusing on its mechanism of action, preclinical and clinical data in chronic infectious diseases, and detailed experimental protocols for its evaluation. This compound's primary mechanism involves the enhancement of T-helper 1 (Th1) type immune responses, largely through the inhibition of Signal Transducer and Activator of Transcription 3 (STAT3) signaling. This guide synthesizes available quantitative data, outlines key experimental methodologies, and provides visual representations of its signaling pathway and experimental workflows to support further research and development.

Introduction

Chronic infectious diseases pose a significant global health challenge, often characterized by persistent pathogens and a dysregulated host immune response. Immunomodulatory agents that can restore or enhance protective immunity represent a promising therapeutic strategy. This compound (γ-D-glutamyl-L-tryptophan) is a novel small molecule that has demonstrated the ability to stimulate the immune system, specifically targeting pathways that lead to a more robust antiviral and antibacterial response.[1][2][3][4][5] This technical guide serves as a comprehensive resource for researchers and drug development professionals, detailing the core scientific and technical aspects of this compound's action and evaluation.

Mechanism of Action

This compound's immunomodulatory effects are primarily attributed to its ability to enhance the T-helper 1 (Th1) cellular response, which is crucial for clearing intracellular pathogens.[3][5] This is achieved through the inhibition of the STAT3 signaling pathway, a key regulator of immune responses.[3][5]

Signaling Pathway

The proposed signaling pathway for this compound involves the activation of the tyrosine phosphatase SHP-2, which in turn dephosphorylates and inactivates STAT3. The constitutive activation of STAT3 is a mechanism employed by some viruses and tumors to evade immune surveillance. By inhibiting STAT3, this compound promotes the transcription of genes associated with a Th1-biased immune response, including the production of key cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).

Below is a diagrammatic representation of this compound's proposed signaling pathway.

Data Presentation: Clinical and Preclinical Findings

This compound has been evaluated in both preclinical models and clinical trials for chronic infectious diseases, most notably Hepatitis C.

Clinical Trial Data: Phase 2b in Chronic Hepatitis C (NCT00968357)

A Phase 2b proof-of-concept study was conducted to evaluate the safety and immunomodulatory effects of this compound (SCV-07) as a monotherapy and in combination with ribavirin in patients with chronic Hepatitis C who had relapsed after previous treatment.[1][2][3][4]

Table 1: Efficacy of this compound in a Phase 2b Study for Chronic Hepatitis C [1][2]

| Efficacy Endpoint | Low-Dose (0.1 mg/kg) | High-Dose (1.0 mg/kg) |

| Primary Endpoint: >2 log reduction in viral load | Not Met | Not Met |

| Secondary Endpoint: >0.5 log reduction in viral load | 38.5% (5/13 patients) | 44.4% (8/18 patients) |

| Secondary Endpoint: >1 log reduction in viral load | 0% (0/13 patients) | 16.7% (3/18 patients) |

Note: While the primary endpoint was not met, a biological signal was observed, particularly in the high-dose group. The company decided not to pursue further development for this indication due to the evolving landscape of Hepatitis C treatments.[1][2]

Preclinical Data

Preclinical studies in animal models have demonstrated this compound's efficacy in various contexts, including viral infections and cancer.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research on this compound. The following sections outline key experimental protocols for evaluating its immunomodulatory activity.

In Vitro Immunomodulation Assay: STAT3 Phosphorylation Inhibition

This protocol describes a method to assess the inhibitory effect of this compound on STAT3 phosphorylation in a human T-lymphocyte cell line (e.g., Jurkat cells).

Objective: To determine if this compound can inhibit cytokine-induced STAT3 phosphorylation.

Materials:

-

Jurkat T-cells

-

This compound (SCV-07)

-

Recombinant Human Interleukin-10 (IL-10)

-

RPMI-1640 medium supplemented with 10% FBS

-

Phosphate-Buffered Saline (PBS)

-

Lysis buffer (containing protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blotting equipment

Protocol:

-

Cell Culture: Culture Jurkat cells in RPMI-1640 medium supplemented with 10% FBS at 37°C in a 5% CO2 incubator.

-

Cell Seeding: Seed Jurkat cells at a density of 1 x 10^6 cells/well in a 6-well plate.

-

This compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µg/mL) for a predetermined time (e.g., 2 hours). Include a vehicle control.

-

Cytokine Stimulation: Stimulate the cells with IL-10 (e.g., 20 ng/mL) for 15-30 minutes to induce STAT3 phosphorylation.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

-

Western Blotting:

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against phospho-STAT3 and total-STAT3 overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities and normalize the phospho-STAT3 signal to the total-STAT3 signal.

Below is a workflow diagram for this experimental protocol.

In Vitro T-Cell Proliferation Assay

This protocol outlines a method to assess the effect of this compound on T-cell proliferation using peripheral blood mononuclear cells (PBMCs).

Objective: To determine if this compound enhances T-cell proliferation.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

This compound (SCV-07)

-

Anti-CD3 and Anti-CD28 antibodies (for T-cell stimulation)

-

RPMI-1640 medium supplemented with 10% FBS and IL-2

-

Cell Proliferation Dye (e.g., CFSE)

-

FACS buffer (PBS with 2% FBS)

-

Flow cytometer

Protocol:

-

PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Cell Staining: Label the PBMCs with a cell proliferation dye (e.g., CFSE) according to the manufacturer's instructions.

-

Cell Seeding: Seed the labeled PBMCs at a density of 1 x 10^5 cells/well in a 96-well plate.

-

Treatment and Stimulation:

-

Add varying concentrations of this compound to the wells.

-

Add anti-CD3 and anti-CD28 antibodies to stimulate T-cell proliferation.

-

Include unstimulated and stimulated controls.

-

-

Incubation: Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.

-

Flow Cytometry Analysis:

-

Harvest the cells and wash with FACS buffer.

-

Acquire the cells on a flow cytometer.

-

Analyze the data by gating on the lymphocyte population and measuring the dilution of the proliferation dye as an indicator of cell division.

-

In Vivo Cytokine Quantification in a Murine Model

This protocol describes a general approach for quantifying cytokine levels in a murine model of chronic viral infection treated with this compound.

Objective: To measure the in vivo effect of this compound on the production of Th1 cytokines (e.g., IFN-γ, IL-2).

Materials:

-

C57BL/6 mice

-

Lymphocytic choriomeningitis virus (LCMV) Clone 13 (to establish chronic infection)

-

This compound (SCV-07)

-

ELISA kits for murine IFN-γ and IL-2

-

Blood collection supplies

Protocol:

-

Establishment of Chronic Infection: Infect C57BL/6 mice with LCMV Clone 13 intravenously to establish a chronic viral infection.

-

This compound Treatment: After the establishment of chronic infection (e.g., 4-6 weeks post-infection), treat the mice with this compound at various doses (e.g., via subcutaneous injection) for a specified duration. Include a vehicle-treated control group.

-

Sample Collection: Collect blood samples from the mice at different time points during and after treatment.

-

Cytokine Measurement:

-

Process the blood to obtain serum or plasma.

-

Measure the concentrations of IFN-γ and IL-2 in the serum/plasma using ELISA kits according to the manufacturer's instructions.

-

-

Data Analysis: Compare the cytokine levels between the this compound-treated and control groups to determine the effect of the treatment.

Conclusion

This compound is an immunomodulatory dipeptide with a clear mechanism of action centered on the inhibition of STAT3 signaling and the subsequent enhancement of a Th1-mediated immune response. While clinical development for Hepatitis C was discontinued, the biological activity observed in clinical trials, coupled with promising preclinical data, suggests that this compound may hold therapeutic potential for other chronic infectious diseases or as an adjuvant in immunotherapy. The detailed protocols and data presented in this guide are intended to facilitate further research into the applications of this intriguing immunomodulator. Researchers are encouraged to adapt and refine these methodologies to explore the full therapeutic potential of this compound.

References

- 1. fiercebiotech.com [fiercebiotech.com]

- 2. SciClone reports HCV drug SCV-07 Phase 2b clinical trial topline results - Pharmaceutical Business review [pharmaceutical-business-review.com]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. ovid.com [ovid.com]

- 5. Proof-of-concept Study to Evaluate the Safety and Immunomodulatory Effects of SCV 07 as Monotherapy or in Combination With Ribavirin in Noncirrhotic Subjects With Chronic Hepatitis C Who Have Relapsed [ctv.veeva.com]

Golotimod (SCV-07): A Novel Immunomodulatory Peptide for Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Golotimod, also known as SCV-07, is a synthetic dipeptide (gamma-D-glutamyl-L-tryptophan) that has emerged as a promising immunomodulatory agent with potential applications in oncology and the treatment of infectious diseases.[1][2][3] Developed by SciClone Pharmaceuticals in collaboration with Verta Life Sciences, this compound functions by enhancing the body's innate and adaptive immune responses, thereby equipping it to more effectively combat malignancies and pathogens.[1] Its unique mechanism of action, centered on the modulation of key immune signaling pathways, distinguishes it from other immunotherapies. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, summarizing key preclinical data, outlining experimental protocols, and visualizing its operational framework.

Core Mechanism of Action

This compound exerts its immunomodulatory effects through multiple pathways, primarily by enhancing T-cell mediated immunity and modulating cytokine production.[4] The core of its mechanism involves the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, a critical regulator of tumor cell growth and survival, as well as immunosuppression.[2][5]

Signaling Pathway Deep Dive: STAT3 Inhibition via SHP-2 Activation

In various cancer cell types, the STAT3 transcription factor is often constitutively upregulated, leading to immunosuppression within the tumor microenvironment.[5] this compound appears to counteract this by stimulating the activity of the tyrosine phosphatase SHP-2.[6] Activated SHP-2 can dephosphorylate and thereby inhibit STAT3.[6]

This inhibition of STAT3 signaling leads to a cascade of anti-tumor effects:

-

Immune Cell Polarization : It promotes a shift in macrophage subsets from the pro-tumoral M2 phenotype to the anti-tumoral M1 phenotype.[6]

-

T-Cell Response : It encourages a shift in T-helper cells from a Th2 to a Th1 response, which is crucial for cell-mediated immunity against tumors.[6]

-

Cytokine Modulation : this compound stimulates the production of key Th1-associated cytokines, including Interleukin-2 (IL-2) and Interferon-gamma (IFN-gamma).[3][4] IL-2 is critical for T-cell proliferation and activation, while IFN-gamma activates macrophages and enhances their phagocytic capabilities.[4] This modulation creates an immune-regulatory environment that is hostile to both tumor progression and the pathologies associated with conditions like oral mucositis.[6]

Additionally, some evidence suggests this compound may act broadly on the Toll-like receptor (TLR) pathway, further contributing to the activation of the innate immune system.[3]

Caption: this compound's proposed STAT3-inhibition signaling pathway.

Preclinical Data Summary

This compound has demonstrated significant efficacy in various preclinical models, highlighting its potential in treating cancer, infectious diseases, and therapy-induced side effects.

Table 1: Efficacy in Animal Models of Oral Mucositis

Data from studies on male LVG golden Syrian Hamsters with radiation-induced oral mucositis.[2]

| Metric | Control Group | This compound (100 µg/kg) | Outcome |

| Peak Mucositis Score | 3.0 (on day 18) | 2.2 | Reduction in severity |

| Cumulative Mucositis Score | 28.1% | 6.3% | Significant decrease |

| Effective Dose Range | N/A | 10 µg/kg, 100 µg/kg, 1 mg/kg | Wide therapeutic window |

Table 2: Efficacy in an Animal Model of Genital Herpes

Data from a study on female Hartley guinea pigs with recurrent genital HSV-2.[2]

| Treatment | Administration | Dose | Outcome |

| Vehicle Control | N/A | N/A | 55% incidence of lesions (pre-treatment baseline) |

| This compound (SCV-07) | Oral Gavage | 100 µg/kg for 5 days | 18% incidence of lesions |

Table 3: Anti-Tumor Activity and Cytokine Modulation

Data from a study on C57/B6 mice inoculated with B16F0 melanoma cells.[6]

| Treatment Group | Key Finding | Cytokine Changes (STAT3-induced) | Implication |

| Vehicle Control | Standard tumor growth | Baseline levels | Normal immune pathology |

| This compound (SCV-07) | Slowed tumor growth | Significantly decreased MCP-1 and IL-12p40 | Anti-tumor immune response |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in this compound research.

Protocol 1: In Vitro STAT3 Phosphorylation Assay

Based on the methodology described for evaluating SCV-07's effect on STAT3 signaling.[6]

-

Cell Culture : Culture Jurkat T-cells (or CD45 mutant Jurkat cells to test for CD45 phosphatase independence) under standard conditions.

-

Stimulation : Pre-treat cells with a specified concentration of this compound (SCV-07) or vehicle control for a defined period.

-

Cytokine Induction : Stimulate the cells with Interleukin-10 (IL-10) or Interferon-alpha (IFNα) to induce STAT3 phosphorylation. Include an unstimulated control group.

-

Pervanadate Treatment (Optional Control) : To confirm the involvement of tyrosine phosphatases, treat a subset of cells with pervanadate, a general tyrosine phosphatase inhibitor, prior to this compound treatment.

-

Cell Lysis : Lyse the cells at a specified time point post-stimulation to extract total protein.

-

Western Blot Analysis :

-

Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for tyrosine-phosphorylated STAT3 (STAT3 PY) and total STAT3.

-

Use appropriate secondary antibodies conjugated to a detectable marker (e.g., HRP).

-

Visualize bands using chemiluminescence and quantify band intensity to determine the ratio of phosphorylated STAT3 to total STAT3.

-

Protocol 2: In Vivo Tumor Growth Inhibition Study

This protocol outlines a typical workflow for assessing the anti-tumor efficacy of this compound in a mouse model.[6]

-

Animal Model : Utilize C57/B6 mice, a common inbred strain for immunology and cancer research.

-

Tumor Cell Inoculation : Subcutaneously inoculate mice with a specified number of B16F0 melanoma cells.

-

Treatment Groups : Once tumors reach a palpable size, randomize mice into treatment groups (e.g., Vehicle Control, this compound).

-

Drug Administration : Administer this compound or vehicle control according to a predefined schedule, dose, and route (e.g., subcutaneous injection, oral gavage).

-

Tumor Monitoring : Measure tumor dimensions with calipers at regular intervals to calculate tumor volume. Monitor animal weight and overall health.

-

Endpoint and Sample Collection : At the study endpoint (defined by tumor size or time), euthanize the animals and collect blood samples via cardiac puncture for plasma separation.

-

Cytokine Analysis : Analyze plasma samples using a multiplex immunoassay (e.g., Luminex) to quantify the levels of various cytokines, including MCP-1 and IL-12p40.

-

Data Analysis : Compare tumor growth curves and plasma cytokine levels between the treatment and control groups using appropriate statistical methods.

Caption: Workflow for an in vivo tumor inhibition experiment.

Clinical Perspective and Future Directions

This compound has been investigated in early-stage clinical trials, particularly for its potential to mitigate oral mucositis in head and neck cancer patients undergoing chemoradiation.[6] The preclinical data suggest a strong rationale for its use as both a standalone immunotherapy and in combination with other treatments, such as checkpoint inhibitors, to overcome tumor-induced immune suppression.[4] Its ability to modulate the immune system offers a novel therapeutic avenue for a variety of challenging cancers and chronic infections.[1][2]

Future research should focus on:

-

Combination Therapies : Evaluating the synergistic effects of this compound with checkpoint inhibitors (e.g., anti-PD-1/PD-L1) and other targeted therapies.

-

Biomarker Identification : Discovering predictive biomarkers to identify patient populations most likely to respond to this compound treatment.

-

Expanded Indications : Investigating its efficacy in a broader range of solid tumors and hematologic malignancies.

This compound is a novel immunomodulatory peptide with a compelling mechanism of action centered on the inhibition of STAT3 signaling and the promotion of a Th1-mediated anti-tumor immune response.[4][5][6] Robust preclinical data demonstrate its potential to not only inhibit tumor growth but also to ameliorate treatment-related toxicities.[2][6] With its multifaceted effects on the immune system, this compound represents a significant and promising agent in the expanding arsenal of cancer immunotherapies.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. virginiacancerspecialists.com [virginiacancerspecialists.com]

- 6. Identification of signaling pathways involved in the mechanism of action of the immunomodulatory peptide gamma-D-glutamyl-L-tryptophan. - ASCO [asco.org]

Early Clinical Trial Results for Golotimod: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Golotimod (also known as SCV-07) is a synthetic, orally bioavailable immunomodulatory dipeptide comprised of D-glutamine and L-tryptophan.[1][2] Early clinical development has focused on its potential to enhance the immune response in various therapeutic areas, including oncology, infectious diseases, and as a mitigator of chemotherapy-induced side effects.[3][4] This document provides a technical summary of the available early clinical trial data for this compound, detailing its mechanism of action, and summarizing the findings from initial clinical investigations.

Core Mechanism of Action

This compound exerts its therapeutic effects by modulating the host's innate and adaptive immune systems.[3][5] Its mechanism is multifactorial, primarily centered on the stimulation of a T-helper 1 (Th1) type immune response, which is crucial for clearing viral infections and for anti-tumor immunity.[1][6][7] The key pathways and cellular effects are detailed below.

T-Cell Activation and Cytokine Production

This compound has been shown to stimulate the proliferation and activation of T-lymphocytes.[1][3][5] This activation leads to an increased production of key Th1-associated cytokines, including Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[1][5][8] IL-2 is critical for T-cell growth and differentiation, while IFN-γ plays a pivotal role in activating other immune cells, such as macrophages.[5]

Macrophage Activation

By increasing IFN-γ levels, this compound enhances macrophage activity, including their phagocytic capabilities to engulf pathogens and cellular debris.[1][5][8]

Inhibition of STAT3 Signaling

A significant aspect of this compound's mechanism is its ability to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][2][4] STAT3 is a transcription factor that, when constitutively activated in many cancer types, promotes tumor cell growth, survival, and immunosuppression.[2][9] By inhibiting STAT3, this compound may reverse this immunosuppressive tumor microenvironment and stimulate an anti-tumor immune response.[1][2]

Toll-like Receptor (TLR) Pathway Modulation

This compound is also reported to have broad effects on the Toll-like receptor (TLR) pathway.[1][8] TLRs are key components of the innate immune system that recognize pathogen-associated molecular patterns. While the specific TLRs targeted by this compound are not fully elucidated in the available literature, this interaction is believed to contribute to its overall immunomodulatory effects.[1][8]

Early Clinical Trial Summaries

This compound has been evaluated in Phase II clinical trials for several indications. While comprehensive data from fully published studies is limited in the public domain, the following tables summarize the available information from clinical trial registries and press releases.

Table 1: Phase II Study in Chronic Hepatitis C (NCT00968357)

| Parameter | Details |

| Study Title | A Phase 2, Multicenter, Multidose, Open-Label Study to Evaluate the Safety and Immunomodulatory Effects of SCV-07 as Monotherapy or in Combination With Ribavirin in Noncirrhotic Subjects With Genotype 1 Chronic Hepatitis C Who Have Relapsed After a Response to a Course of at Least 44 Weeks Treatment With Pegylated Interferon and Ribavirin.[7][9] |

| Patient Population | Non-cirrhotic subjects with chronic Hepatitis C (Genotype 1) who had previously relapsed after treatment with pegylated interferon and ribavirin.[7] |

| Dosage Regimen | Two treatment cohorts receiving either 0.1 mg/kg or 1.0 mg/kg of SCV-07.[6] |

| Experimental Protocol | The trial consisted of a 4-week lead-in phase of SCV-07 monotherapy, followed by a 4-week combination treatment phase with SCV-07 and ribavirin.[7] |

| Primary Outcome Measures | To assess the safety of SCV-07 at two dose levels as monotherapy and to evaluate the immunomodulatory effects of SCV-07 alone and in combination with ribavirin.[7] |

| Results | The clinical data indicated that SCV-07 was safe and well-tolerated at both administered doses.[10] However, the study did not meet its primary efficacy endpoint, which was a 2-log reduction in viral load from the baseline level.[10] |

Table 2: Phase IIb Study in Oral Mucositis (NCT01247246)

| Parameter | Details |

| Study Title | A Phase 2b, Multi-center, Randomized, Double-blind, Placebo-controlled Study to Evaluate the Efficacy and Safety of Three Different Doses of SCV 07 in Attenuating Oral Mucositis in Subjects With Head and Neck Cancer Receiving Concurrent Chemotherapy and Radiotherapy.[9][11] |

| Patient Population | Subjects with squamous cell carcinomas of the oral cavity, oropharynx, hypopharynx, or larynx receiving concurrent chemoradiotherapy.[11] |

| Dosage Regimen | Three active arms with SCV-07 doses of 0.1 mg/kg, 0.3 mg/kg, and 1.0 mg/kg, administered subcutaneously, compared to a placebo arm.[11] |

| Primary Outcome Measures | To evaluate the efficacy of SCV-07 in modifying the course of oral mucositis (OM).[11] |

| Secondary Outcome Measures | To evaluate the safety and tolerability of SCV-07.[11] |

| Results | A subsequent Phase 2 trial suggested that this compound favorably attenuated the course of mucositis in patients with head and neck squamous cell carcinoma (HNSCC).[4] |

Experimental Protocols

Detailed experimental protocols from the clinical trials are not fully available in the public domain. However, based on the trial designs, the following methodologies were likely employed.

Immunomodulatory Effects Assessment (Hepatitis C Trial)

-

Methodology: The assessment of immunomodulatory effects likely involved the quantification of key immune cell populations and cytokine levels in peripheral blood samples collected from patients at baseline and various time points throughout the study.

-

Potential Assays:

-

Flow Cytometry: To enumerate and phenotype T-lymphocyte subsets (e.g., CD4+, CD8+).

-

ELISA (Enzyme-Linked Immunosorbent Assay) or Multiplex Immunoassays: To measure the plasma concentrations of cytokines such as IL-2 and IFN-γ.

-

HCV RNA Quantification: Real-time PCR (RT-PCR) to measure viral load dynamics.[6]

-

Oral Mucositis Assessment (Head and Neck Cancer Trial)

-

Methodology: The efficacy of this compound in attenuating oral mucositis was likely evaluated through standardized clinical scoring systems.

-

Potential Scoring Systems:

-

World Health Organization (WHO) Oral Toxicity Scale: A common grading system for mucositis.

-

Oral Mucositis Assessment Scale (OMAS): A more detailed scoring system that separately evaluates ulceration and erythema.

-

Patient-Reported Outcomes: Questionnaires to assess pain and impact on daily functions (e.g., swallowing, eating).

-

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the proposed mechanism of action of this compound and a general workflow for its clinical evaluation.

Caption: Proposed Mechanism of Action for this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Evolution of Toll-like receptor 7/8 agonist therapeutics and their delivery approaches: From antiviral formulations to vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparing Oral Medicines to Treat Hepatitis C Virus: The PRIORITIZE Study [Internet] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Oral Mucositis: An Update on Innate Immunity and New Interventional Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Intravenous delivery of the toll-like receptor 7 agonist SC1 confers tumor control by inducing a CD8+ T cell response - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Pragmatic, Randomized Controlled Trial of Oral Antivirals for the Treatment of Chronic Hepatitis C: The PRIORITIZE Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Pharmacokinetics, Safety, and Efficacy of Glecaprevir/Pibrentasvir in Children With Chronic HCV: Part 2 of the DORA Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Randomized placebo-controlled phase II trial of high-dose melatonin mucoadhesive oral gel for the prevention and treatment of oral mucositis in patients with head and neck cancer undergoing radiation therapy concurrent with systemic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Synopsis of Hepatitis C Virus Treatments and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Pharmacodynamics of Golotimod: A Technical Guide

An In-depth Examination of the Immunomodulatory Peptide's Core Mechanisms and Effects for Researchers and Drug Development Professionals

Introduction

Golotimod, also known as SCV-07, is a synthetic dipeptide (gamma-D-glutamyl-L-tryptophan) with significant immunomodulatory properties. It has demonstrated the ability to stimulate both innate and adaptive immune responses, positioning it as a promising candidate for various therapeutic applications, including infectious diseases and oncology. This technical guide provides a comprehensive overview of the in vivo pharmacodynamics of this compound, focusing on its mechanism of action, effects on key immune cell populations, cytokine production, and associated signaling pathways. The information presented herein is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development.

Core Mechanism of Action

This compound's immunomodulatory effects are primarily mediated through its interaction with components of the innate immune system, leading to a cascade of downstream events that bolster both cellular and humoral immunity. The principal mechanisms identified to date include the activation of Toll-like Receptor 2 (TLR2) signaling and the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway.

Toll-like Receptor 2 (TLR2) Agonism

This compound is understood to act as a TLR2 agonist. TLR2 is a pattern recognition receptor (PRR) expressed on the surface of various immune cells, including macrophages and dendritic cells. Upon binding to this compound, TLR2 forms heterodimers with either TLR1 or TLR6, initiating an intracellular signaling cascade. This cascade predominantly proceeds through the MyD88-dependent pathway, leading to the activation of the nuclear factor-kappa B (NF-κB) transcription factor. Activated NF-κB then translocates to the nucleus and induces the expression of a wide range of pro-inflammatory and immunomodulatory genes.

STAT3 Signaling Inhibition

In addition to its agonist activity at TLR2, this compound has been shown to inhibit the STAT3 signaling pathway.[1] STAT3 is a transcription factor that plays a critical role in cell proliferation, differentiation, and survival. In the context of the immune system, persistent STAT3 activation can promote an immunosuppressive microenvironment. By inhibiting STAT3 phosphorylation, this compound can counteract these immunosuppressive effects, thereby enhancing anti-tumor immunity and promoting a pro-inflammatory response.

In Vivo Effects on Immune Cell Populations

This compound administration in vivo leads to significant alterations in the composition and activation state of various immune cell populations. These changes are central to its therapeutic effects.

T Lymphocyte Proliferation and Activation

Preclinical studies have demonstrated that this compound stimulates the proliferation of T lymphocytes in both the thymus and spleen.[1] This proliferative effect contributes to an overall increase in the pool of circulating T cells available to mount an immune response.

| Parameter | Animal Model | Dosage | Observation | Reference |

| T Cell Proliferation | Murine | 100 µg/kg | Increased proliferation of thymic and splenic T cells. | [1] |

Experimental Protocol: T Lymphocyte Proliferation Assay (In Vivo)

-

Animal Model: BALB/c mice (6-8 weeks old).

-

Treatment: Administer this compound (e.g., 100 µg/kg) or vehicle control via subcutaneous injection daily for 5-7 days.

-

Cell Isolation: At the end of the treatment period, euthanize mice and aseptically harvest spleens and thymi.

-

Single-Cell Suspension: Prepare single-cell suspensions from the lymphoid organs by mechanical dissociation through a 70 µm cell strainer.

-

Cell Staining: Stain cells with fluorescently labeled antibodies specific for T cell markers (e.g., CD3, CD4, CD8) and a proliferation marker (e.g., Ki-67) or by using a dye dilution assay (e.g., CFSE).

-

Flow Cytometry: Acquire and analyze samples on a flow cytometer to determine the percentage of proliferating T cells within different subsets.

Macrophage Function Enhancement